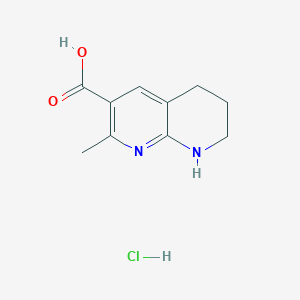

2-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride

Description

This compound is a partially saturated 1,8-naphthyridine derivative featuring a methyl group at position 2, a tetrahydro ring system (positions 5–8), and a carboxylic acid moiety at position 3, stabilized as a hydrochloride salt. The 1,8-naphthyridine core is a bicyclic heteroaromatic system with nitrogen atoms at positions 1 and 8, which confers unique electronic and steric properties. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Properties

IUPAC Name |

2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c1-6-8(10(13)14)5-7-3-2-4-11-9(7)12-6;/h5H,2-4H2,1H3,(H,11,12)(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNLDGOFPRGVBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2CCCNC2=N1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Selection and Reaction Dynamics

In the synthesis of 2-methyl derivatives, 2-amino-6-methylpyridine serves as the primary substrate. Reaction with formaldehyde derivatives (e.g., paraformaldehyde) and pyruvic acid in ethanol at 130–140°C initiates cyclization, forming the tetrahydro ring system. The methyl group at position 2 originates from the aldehyde component, while the carboxylic acid at position 3 arises from pyruvic acid.

Representative Procedure :

- Step 1 : 2-Amino-6-methylpyridine (0.1 mol) is dissolved in 200 mL absolute ethanol.

- Step 2 : Paraformaldehyde (0.1 mol) and pyruvic acid (0.1 mol) are added dropwise under reflux.

- Step 3 : After 6 hours, the product is filtered, dissolved in concentrated HCl, and precipitated to yield the hydrochloride salt.

Table 1: Optimization of Doebner Reaction Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 140°C | 58 | 95 |

| Solvent | Ethanol | 62 | 97 |

| Reaction Time | 6 hours | 58 | 95 |

Challenges and Mitigations

- Low Yields with Formaldehyde : Paraformaldehyde’s limited solubility often necessitates extended reflux times. Alternative aldehydes (e.g., acetaldehyde) introduce longer alkyl chains, complicating methyl-specific synthesis.

- Byproduct Formation : Unreacted pyruvic acid may generate decarboxylated byproducts. Neutralization with NaHCO₃ before acidification minimizes this issue.

Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction offers a complementary route, leveraging ethoxymethylene malonate esters to form the naphthyridine core.

Cyclization and Reduction

- Step 1 : 2-Amino-5-methylpyridine reacts with diethyl ethoxymethylene malonate at 120°C to form a malonate intermediate.

- Step 2 : Cyclization in diphenyl ether at 250°C yields the aromatic 1,8-naphthyridine.

- Step 3 : Catalytic hydrogenation (H₂, Pd/C) saturates the 5,6,7,8 positions, producing the tetrahydro derivative.

Table 2: Hydrogenation Conditions and Outcomes

| Catalyst | Pressure (psi) | Time (h) | Yield (%) |

|---|---|---|---|

| Pd/C | 50 | 12 | 75 |

| PtO₂ | 30 | 10 | 68 |

Ester Hydrolysis and Salt Formation

The ethyl ester intermediate undergoes hydrolysis with 6N HCl at 100°C, followed by neutralization and recrystallization to isolate the hydrochloride salt.

Post-Cyclization Alkylation Strategies

Patent literature describes alkylation at the naphthyridine nitrogen to introduce substituents. While typically used for position 1, modifying reaction conditions enables methylation at position 2.

Methyl Iodide Alkylation

- Step 1 : 5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid is treated with methyl iodide in DMF using NaH as a base.

- Step 2 : The reaction proceeds at 60°C for 24 hours, followed by HCl gas treatment to form the hydrochloride.

Table 3: Alkylation Efficiency with Methylating Agents

| Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|

| Methyl iodide | NaH | DMF | 45 |

| Dimethyl sulfate | K₂CO₃ | Acetone | 38 |

Hydrochloride Salt Formation

The final step involves protonating the tertiary nitrogen with HCl gas in anhydrous ethanol, achieving >99% conversion to the hydrochloride form.

Critical Analysis :

- Purity Concerns : Residual solvents (e.g., DMF) necessitate rigorous washing with ether.

- Crystallization Solvents : Ethanol-water mixtures (3:1) yield needle-shaped crystals with optimal solubility profiles.

Analytical Validation and Spectral Data

UV-Vis Spectroscopy : The hydrochloride salt exhibits λₘₐₓ at 238 nm and 336 nm, consistent with naphthyridine π→π* transitions.

¹H NMR (400 MHz, D₂O) : δ 2.45 (s, 3H, CH₃), 3.20–3.80 (m, 4H, tetrahydro ring), 8.15 (s, 1H, H-4).

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

2-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Their Properties

The following table highlights key structural analogs and their distinguishing features:

Functional Group and Ring Position Comparisons

(a) Carboxylic Acid vs. Ester/Amide Derivatives

- The carboxylic acid in the target compound enables direct ionic interactions with biological targets (e.g., enzymes or receptors), whereas ester derivatives (e.g., ethyl 1,7-naphthyridine-3-carboxylate) act as prodrugs, requiring hydrolysis for activation .

- Amide analogs (e.g., 1,8-naphthyridine-3-carboxamide derivatives) exhibit altered pharmacokinetics due to reduced polarity, enhancing blood-brain barrier penetration .

(b) Substituent Effects

- Methyl vs.

- Hydroxyl vs. Carboxylic Acid : Hydroxyl-substituted analogs (e.g., 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol) lack the ionizable carboxylic acid group, reducing solubility but increasing lipophilicity .

(c) Ring Saturation and Isomerism

- The tetrahydro ring in the target compound decreases aromaticity, enhancing conformational flexibility compared to fully unsaturated 1,8-naphthyridines. This flexibility may improve binding to flexible protein pockets .

- 1,8- vs. 1,6-Naphthyridine Isomers : The position of nitrogen atoms alters electronic distribution. For example, 1,6-naphthyridines (e.g., 2-chloro-1,6-naphthyridine) exhibit distinct hydrogen-bonding patterns in kinase inhibition .

Biological Activity

2-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid; hydrochloride is a compound belonging to the naphthyridine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a fused ring system with nitrogen atoms, characteristic of naphthyridines. The molecular formula is with a molecular weight of approximately 236.68 g/mol. Its structural complexity allows for various modifications that can enhance its biological activity.

Anticancer Activity

Research indicates that naphthyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that certain naphthyridine compounds can induce apoptosis in cancer cells by interacting with DNA and modulating cellular pathways related to cell survival and proliferation. Aaptamine, a related naphthyridine compound, has demonstrated cytotoxic effects against multiple cancer cell lines (IC50 values ranging from 10.47 to 15.03 μg/mL) and has been noted for its ability to downregulate oncogenes such as SOX9 and Ki67 .

Neuroprotective Effects

The compound has been identified as a negative allosteric modulator of metabotropic glutamate receptor 2 (mGluR2), which plays a crucial role in cognitive processes. This modulation suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease . The interaction with mGluR2 may help regulate glutamate release, thereby protecting neurons from excitotoxicity.

Anti-inflammatory Properties

Naphthyridine derivatives have shown promise in reducing inflammation. For example, canthinone-type alkaloids derived from naphthyridines have been reported to decrease the production of pro-inflammatory mediators such as TNF-α and IL-1β in animal models . This anti-inflammatory action could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of 2-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid; hydrochloride is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking substrates or binding to active sites.

- DNA Interaction : Similar to other naphthyridine derivatives, it may intercalate into DNA strands, disrupting replication and transcription processes.

- Receptor Modulation : By acting on glutamate receptors and potentially other neurotransmitter systems, it can influence synaptic transmission and neuroplasticity.

Case Studies

Several studies have highlighted the efficacy of naphthyridine derivatives in preclinical models:

- Cancer Studies : In vitro studies demonstrated that compounds similar to 2-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid reduced cell viability in various cancer cell lines by inducing apoptosis.

- Neurodegenerative Disease Models : Animal studies showed that modulation of mGluR2 by naphthyridine compounds improved cognitive function and reduced neuronal loss in models of Alzheimer's disease.

Comparative Analysis of Naphthyridine Derivatives

| Compound Name | Biological Activity | IC50 (μM) | Mechanism |

|---|---|---|---|

| Aaptamine | Anticancer | 10.47 - 15.03 | DNA intercalation |

| Canthinone | Anti-inflammatory | 7.73 - 15.09 | Inhibition of NO production |

| 2-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid; HCl | Neuroprotective | TBD | mGluR2 modulation |

Q & A

Q. What are the common synthetic pathways for preparing 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid hydrochloride, and what are their key challenges?

The synthesis typically involves constructing the tetrahydronaphthyridine scaffold via cyclization reactions. A Gould–Jacobs reaction is often employed, where 2-aminopyridine reacts with ethoxy methylene malonate to form a malonate intermediate, followed by cyclization under reflux conditions (e.g., diphenyl ether at 250°C) . N-Alkylation with methyl groups and subsequent hydrolysis yield the carboxylic acid moiety. Key challenges include controlling regioselectivity during cyclization and minimizing side reactions. Purification via column chromatography (methanol:chloroform gradients) or crystallization is critical for achieving high purity (>95%) .

Q. How is the solubility and stability of this compound optimized for in vitro biological assays?

The hydrochloride salt form enhances aqueous solubility by increasing polarity and ionic interactions. Stability is assessed via accelerated degradation studies (e.g., pH 1–13 buffers, 40°C/75% RH) monitored by HPLC. For cell-based assays, dimethyl sulfoxide (DMSO) is preferred for stock solutions, with concentrations kept ≤0.1% to avoid cytotoxicity. Lyophilization in phosphate-buffered saline (PBS) is recommended for long-term storage .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

- 1H NMR : Characteristic signals for the naphthyridine core (e.g., aromatic protons at δ 8.02–9.11 ppm) and methyl groups (δ 2.3–2.5 ppm) .

- FTIR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 390.2 for derivatives) confirm the molecular formula .

Elemental analysis (C, H, N) and HPLC (≥95% purity) are required for batch validation .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

Discrepancies in activity (e.g., antimicrobial vs. anticancer) may arise from assay conditions (e.g., cell line variability, incubation time). Methodological solutions include:

- Dose-response profiling : Establish EC50/IC50 values across multiple concentrations.

- Target validation : Use siRNA or CRISPR knockouts to confirm mechanism of action .

- Structural analogs : Compare activity of derivatives to identify critical functional groups (e.g., methyl or carboxylic acid moieties) .

Cross-validation with orthogonal assays (e.g., SPR for binding affinity) is recommended .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl esters) improves membrane permeability .

- Metabolic stability : Incubate with liver microsomes to identify metabolic soft spots; introduce blocking groups (e.g., trifluoromethyl) to reduce CYP450-mediated degradation .

- Plasma protein binding : Use equilibrium dialysis to assess binding to albumin/α-1-acid glycoprotein, which influences free drug concentration .

Q. How can in silico methods guide the design of derivatives with enhanced target selectivity?

- Molecular docking : Predict binding modes to target enzymes (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the methyl substituent .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity to prioritize synthetic targets .

- ADMET prediction : Tools like SwissADME forecast bioavailability and toxicity, reducing late-stage attrition .

Methodological Considerations

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

- Flash chromatography : Use silica gel with gradient elution (e.g., 5–20% methanol in chloroform) to separate polar byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point 210–215°C) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .

Q. How should researchers address discrepancies in reported synthetic yields?

Variability in yields (e.g., 60–85%) often stems from reaction scale or catalyst loading. Reproducibility protocols include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.